molecular formula C12H23N3O B13432060 1-{3-Amino-[1,4'-bipiperidine]-1'-yl}ethan-1-one

1-{3-Amino-[1,4'-bipiperidine]-1'-yl}ethan-1-one

Cat. No.: B13432060
M. Wt: 225.33 g/mol
InChI Key: SLFOAQSFNHAYNE-UHFFFAOYSA-N
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Description

1-{3-Amino-[1,4’-bipiperidine]-1’-yl}ethan-1-one is a compound that belongs to the class of bipiperidines It is characterized by the presence of an amino group attached to a bipiperidine structure, which is further connected to an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-Amino-[1,4’-bipiperidine]-1’-yl}ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 1,4’-bipiperidine with an appropriate amino reagent under controlled conditions. For example, the reaction of 1,4’-bipiperidine with an amino acid derivative can yield the desired compound . The reaction conditions typically involve the use of a suitable solvent, such as ethanol or methanol, and may require the presence of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of 1-{3-Amino-[1,4’-bipiperidine]-1’-yl}ethan-1-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as crystallization or chromatography may be employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-{3-Amino-[1,4’-bipiperidine]-1’-yl}ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles such as alkyl halides for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted bipiperidine derivatives .

Mechanism of Action

The mechanism of action of 1-{3-Amino-[1,4’-bipiperidine]-1’-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to bind to these targets with high affinity, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{3-Amino-[1,4’-bipiperidine]-1’-yl}ethan-1-one is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H23N3O

Molecular Weight

225.33 g/mol

IUPAC Name

1-[4-(3-aminopiperidin-1-yl)piperidin-1-yl]ethanone

InChI

InChI=1S/C12H23N3O/c1-10(16)14-7-4-12(5-8-14)15-6-2-3-11(13)9-15/h11-12H,2-9,13H2,1H3

InChI Key

SLFOAQSFNHAYNE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(CC1)N2CCCC(C2)N

Origin of Product

United States

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